Product packaging for 4,4'-Bis(3-methylcarbazol-9-yl)biphenyl(Cat. No.:CAS No. 681230-29-5)

4,4'-Bis(3-methylcarbazol-9-yl)biphenyl

Cat. No.: B3055964
CAS No.: 681230-29-5
M. Wt: 512.6 g/mol
InChI Key: ZVQPLPSCABMKLZ-UHFFFAOYSA-N
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Description

4,4'-Bis(3-methylcarbazol-9-yl)biphenyl is a useful research compound. Its molecular formula is C38H28N2 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H28N2 B3055964 4,4'-Bis(3-methylcarbazol-9-yl)biphenyl CAS No. 681230-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-9-[4-[4-(3-methylcarbazol-9-yl)phenyl]phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2/c1-25-11-21-37-33(23-25)31-7-3-5-9-35(31)39(37)29-17-13-27(14-18-29)28-15-19-30(20-16-28)40-36-10-6-4-8-32(36)34-24-26(2)12-22-38(34)40/h3-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQPLPSCABMKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C)C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627180
Record name 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681230-29-5
Record name 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Blending with Structurally Similar Molecules:in a Broader Context of Organic Semiconductors, Blending a Material with Its Own Isomers or Other Structurally Similar Additives Can Effectively Inhibit Crystallization.researchgate.netthese Additives Can Disrupt the Regular Packing Required for Crystal Lattice Formation. for Instance, Low Concentrations of a Geometric Isomer Have Been Shown to Retard the Crystallization of the Primary Compound, with Higher Concentrations Stopping It Altogether by Arresting Crystallite Growth at the Surface.cambridge.orgthis Principle Suggests That Mixtures Involving Mcbp and Its Derivatives Could Yield Highly Stable Amorphous Films.

These strategies collectively aim to suppress molecular mobility and the tendency for long-range ordering, ensuring that the host material remains in a stable, amorphous state throughout the operational lifetime of the device.

Charge Transport Characteristics

Evaluation of Charge Carrier Mobility

The determination of charge carrier mobility in organic thin films is crucial for understanding and improving device performance. Several techniques are employed to measure this key parameter, with Time-of-Flight (ToF) photocurrent measurements and the analysis of current-voltage (J-V) characteristics in single-carrier devices being two of the most common methods.

Time-of-Flight (ToF) Photocurrent Measurements

The Time-of-Flight (ToF) technique is a direct method for measuring the drift mobility of charge carriers in a material. In a typical ToF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of light with energy greater than the material's bandgap is used to generate electron-hole pairs near one of the electrodes. An applied electric field then causes one type of charge carrier (either electrons or holes) to drift across the film to the opposite electrode. The time it takes for the carriers to traverse the film, known as the transit time, is measured from the resulting photocurrent transient. The mobility (µ) can then be calculated using the following equation:

µ = d² / (V * tₜ)

where 'd' is the thickness of the film, 'V' is the applied voltage, and 'tₜ' is the transit time.

For the parent compound CBP, ToF measurements have been instrumental in determining its hole mobility. While specific ToF data for mCBP is scarce, studies on similar carbazole-based materials demonstrate that hole mobilities are typically in the range of 10⁻³ to 10⁻⁵ cm²/Vs at room temperature, and often exhibit a dependence on the electric field and temperature.

Current-Voltage (J-V) Characteristics in Single-Carrier Devices

Another widely used method to determine charge carrier mobility is by analyzing the current-voltage (J-V) characteristics of a single-carrier (or hole-only/electron-only) device. In this setup, the material is placed between two electrodes with work functions chosen to facilitate the injection of only one type of charge carrier.

When the injected charge carriers form a space charge within the material, the current becomes space-charge limited. In the ideal case of a trap-free semiconductor with ohmic contacts, the J-V behavior in the space-charge limited current (SCLC) regime is described by the Mott-Gurney law:

J = (9/8) * ε₀εᵣ * µ * (V²/d³)

where 'J' is the current density, 'ε₀' is the permittivity of free space, 'εᵣ' is the relative permittivity of the material, 'µ' is the charge carrier mobility, 'V' is the applied voltage, and 'd' is the film thickness. By plotting J versus V², the mobility can be extracted from the slope of the linear region.

For carbazole-based materials, hole-only devices are commonly fabricated to assess their hole transport properties. Analysis of the SCLC regime in these devices provides valuable insights into the hole mobility. For instance, studies on CBP have utilized this method to corroborate the mobility values obtained from ToF measurements. researchgate.net

Parameter Description Typical Range for Carbazole-based Materials
Hole Mobility (µh)The velocity of holes per unit electric field.10⁻⁵ - 10⁻³ cm²/Vs
Film Thickness (d)The thickness of the organic semiconductor layer.50 - 200 nm
Applied Voltage (V)The voltage applied across the device.1 - 20 V

Influence of Molecular Packing and Film Morphology

Polymorphism and Crystalline State Effects on Transport

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly affect charge transport. Different polymorphs will have distinct molecular packing arrangements, leading to variations in the electronic coupling between adjacent molecules. Stronger electronic coupling, which is dependent on the distance and relative orientation of the molecules, generally results in higher charge carrier mobility.

In the crystalline state, the long-range order allows for more efficient charge transport compared to disordered systems. The regular arrangement of molecules in a crystal lattice can facilitate the formation of delocalized electronic states, leading to band-like transport, although hopping between localized states is more common in molecular crystals. For carbazole-based compounds like CBP, different crystalline forms have been identified, and it is expected that these different packing motifs will influence their charge transport properties.

Amorphous Film Formation and Stability

In many device applications, organic semiconductors are deposited as amorphous films. Amorphous films lack the long-range order of crystalline films, which can lead to lower charge carrier mobility due to a distribution of hopping distances and site energies (energetic disorder). However, amorphous films often exhibit superior morphological stability and uniformity, which are crucial for device reliability and reproducibility.

The thermal stability of the amorphous phase is a critical parameter. The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery, viscous state. A high Tg is desirable for organic electronic materials to prevent morphological changes, such as crystallization, during device operation, which can lead to performance degradation. Carbazole (B46965) derivatives, including CBP, are known to form stable amorphous films with relatively high glass transition temperatures. researchgate.net The introduction of methyl groups in mCBP is anticipated to influence its glass-forming ability and thermal stability.

Film Type Molecular Order Charge Transport Efficiency Morphological Stability
CrystallineHigh long-range orderGenerally higherCan be prone to grain boundaries
AmorphousShort-range order onlyGenerally lowerOften superior

Doping Strategies for Charge Transport Enhancement

Doping, the intentional introduction of impurities into a semiconductor, is a powerful technique to enhance charge transport. In the context of hole-transporting materials like mCBP, p-type doping is employed to increase the hole concentration and conductivity.

P-type dopants are electron-accepting molecules that can partially oxidize the host material, creating holes. This process can fill trap states and shift the Fermi level closer to the highest occupied molecular orbital (HOMO) of the host, facilitating more efficient hole injection and transport.

Common p-dopants for carbazole-based materials include metal oxides like molybdenum trioxide (MoO₃) and organic molecules such as tetrafluoro-tetracyanoquinodimethane (F4-TCNQ). The effectiveness of a dopant depends on its electron affinity relative to the ionization potential of the host material. Studies on CBP have shown that doping with MoO₃ leads to the formation of a charge-transfer complex, resulting in an increase in the free hole density and, consequently, the conductivity of the film. researchgate.net Similar strategies are expected to be applicable to mCBP to enhance its hole transport properties for various device applications.

Electron Transport Layer (ETL) Doping

There is no published research on the application of 4,4'-Bis(3-methylcarbazol-9-yl)biphenyl as a dopant for electron transport layers. Its inherent hole-transporting (p-type) characteristics, typical of carbazole-based compounds, make it an unlikely candidate for n-type doping of ETLs, and no studies have investigated this possibility.

Advanced Applications in Organic Optoelectronic Devices

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), the host material plays a pivotal role in the emissive layer. It constitutes the matrix in which light-emitting guest molecules (emitters or dopants) are dispersed. An effective host must exhibit several key properties: a high triplet energy to confine the excitons on the guest emitter, good charge transport capabilities to ensure a balanced flow of electrons and holes, and high thermal and morphological stability. 4,4'-Bis(3-methylcarbazol-9-yl)biphenyl and its isomers are designed to excel in these areas, particularly for high-energy blue emission.

Hosting Phosphorescent Emitters

Phosphorescent OLEDs (PhOLEDs) can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. However, to prevent energy back-transfer from the phosphorescent guest to the host, the host material must possess a triplet energy (ET) higher than that of the guest. This is especially challenging for blue PhOLEDs, which utilize high-energy emitters.

The parent compound, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), is a standard host material, but its triplet energy can be insufficient for high-energy blue phosphors. The strategic addition of methyl groups, as in this compound, provides a solution. The steric hindrance from the methyl groups creates a more twisted structure, which decouples the π-systems of the carbazole (B46965) and biphenyl (B1667301) units. researchgate.net This structural change effectively increases the triplet energy, making it a more suitable host for demanding blue phosphorescent emitters. researchgate.netsemanticscholar.org By efficiently confining the high-energy triplet excitons to the emitter molecule, such host materials enable efficient and stable deep-blue phosphorescence. nih.gov

Enabling Thermally Activated Delayed Fluorescence (TADF) Emitters

Third-generation OLEDs utilize emitters based on Thermally Activated Delayed Fluorescence (TADF), which also allows for harvesting triplet excitons to achieve up to 100% internal quantum efficiency without using heavy metals like iridium. ossila.comossila.com A key feature of TADF host materials is a high triplet energy to ensure that the triplet excitons of the dopant can be efficiently up-converted to singlets via reverse intersystem crossing (RISC). ossila.com

Similar to its role in PhOLEDs, the high triplet energy of this compound makes it a promising candidate for hosting TADF emitters. researchgate.net An ideal TADF host should also possess balanced charge transport to ensure the recombination zone is located within the emissive layer, maximizing the efficiency of the TADF process. ossila.com The carbazole-biphenyl structure is well-known for its excellent hole-transporting properties, and derivatives can be designed to achieve more ambipolar charge transport, making them effective hosts for green and blue TADF-OLEDs. ktu.edubohrium.com

Contributions to Device Efficiency, Luminescence, and Color Purity

The choice of host material directly impacts the key performance metrics of an OLED, including external quantum efficiency (EQE), luminous efficacy (measured in candelas per ampere, cd/A), and power efficacy (measured in lumens per watt, lm/W). While specific device data for this compound as a host is not widely published, its design principles point towards significant contributions.

By providing a high triplet energy, it prevents exciton (B1674681) quenching at the host-guest interface, which directly enhances the quantum efficiency of phosphorescent and TADF devices. researchgate.net This efficient energy transfer and confinement mechanism also leads to improved color purity. When energy is well-contained on the guest emitter, the resulting electroluminescence spectrum is narrow and free from parasitic emission from the host, which is critical for achieving the deep blue coordinates required for high-quality displays. nih.gov For context, devices using the parent host CBP with various emitters have achieved high efficiencies, and it is anticipated that modified derivatives like the 3-methyl version would further enhance performance, especially for blue emitters. encyclopedia.pubmdpi.com

Table 1: Representative OLED Performance with CBP Host
Emitter TypeDopantMax. EQE (%)Luminous Efficacy (cd/A)Power Efficacy (lm/W)Color (CIE x, y)
PhosphorescentIr(ppy)3 (Green)18.5%64.6N/AGreen
PhosphorescentIr(III) Complex (Blue)17.2%N/AN/A(N/A, <0.1)
FluorescentMDP3FL (Deep Blue)5.1%N/AN/A(0.14, 0.08)
TADF4CzIPN (Green)10%N/AN/AGreen

Note: This data is for the parent compound CBP and is provided for context. Performance of devices using this compound as a host may vary. researchgate.netktu.eduencyclopedia.pubbeilstein-journals.org

Active Components in Emissive Architectures

Beyond its role as a passive host matrix, this compound and its close isomers can also function as the primary light-emitting material. Its inherent photophysical properties make it a strong candidate for applications requiring efficient deep blue and ultraviolet emission.

Deep Blue Emitting Systems

There is a significant demand for stable and efficient deep-blue emitters for next-generation displays and lighting. nih.gov Materials based on the carbazole-biphenyl structure are known for their blue fluorescence. A vacuum-deposited thin film of a closely related isomer, 4,4'-bis(3-methylcarbazol-9-yl)-2,2'-biphenyl, exhibits strong fluorescence with an emission maximum at 400 nm and a high photoluminescence quantum yield (PLQY) of 0.49. researchgate.net This emission is firmly in the deep-blue/violet region of the spectrum, making the material suitable for use as a primary emitter in an OLED to generate light of this color.

Amplified Spontaneous Emission (ASE) Materials

For a material to be a candidate for an organic semiconductor laser, it must exhibit amplified spontaneous emission (ASE) under intense optical or electrical pumping. ASE is the precursor to lasing and requires a material with a high quantum yield, a large radiative decay rate, and low optical losses.

Thin films of 4,4'-bis(3-methylcarbazol-9-yl)-2,2'-biphenyl have demonstrated pronounced ASE in the deep-blue region at a wavelength of 401 nm. researchgate.net Notably, this material achieves ASE with a low pumping power threshold of less than 2 µJ/cm². researchgate.net The ability to sustain stimulated emission at such low thresholds marks it as a promising gain medium for electrically pumped organic lasers, a long-standing goal in the field of optoelectronics.

Table 2: Photophysical and ASE Properties of 4,4'-bis(3-methylcarbazol-9-yl)-2,2'-biphenyl Film
PropertyValueReference
Fluorescence Peak400 nm researchgate.net
Photoluminescence Quantum Yield (PLQY)0.49 researchgate.net
ASE Peak401 nm researchgate.net
ASE Threshold< 2 µJ/cm² researchgate.net

Table of Compounds

Abbreviation / Trivial NameFull Chemical Name
CBP4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
Ir(ppy)3Tris(2-phenylpyridine)iridium(III)
4CzIPN2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile
MDP3FL2,7-bis{2[phenyl(m-tolyl)amino]-9,9-dimethyl-fluorene-7-yl}-9,9-dimethyl-fluorene

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is critically dependent on the semiconductor material used in its active channel.

Channel Material Development

While specific studies on the development of this compound as a primary channel material are not extensively documented, its structural parent, CBP, is recognized for its semiconducting properties and its utility as a charge transport material in OFETs. sigmaaldrich.com The core structure, consisting of two carbazole units linked by a biphenyl bridge, provides a conjugated system conducive to charge movement. The development of such materials involves synthesizing high-purity compounds, as impurities can act as charge traps and degrade device performance.

The introduction of methyl groups onto the carbazole core in this compound is a common molecular design strategy. These groups can enhance solubility in organic solvents, which is advantageous for solution-based fabrication techniques like spin-coating or inkjet printing. Furthermore, such substitutions can sterically influence the intermolecular packing in the solid state, which in turn affects the efficiency of charge transport between adjacent molecules.

Charge Transport in OFET Devices

The primary function of the semiconductor in an OFET is to facilitate the transport of charge carriers (holes or electrons) between the source and drain electrodes upon application of a gate voltage. Carbazole derivatives are typically p-type semiconductors, meaning they transport positive charge carriers (holes) effectively.

For the parent compound CBP, it is known to function as a hole transport material. sigmaaldrich.comresearchgate.net Its charge transport properties have been characterized, providing a benchmark for its derivatives. While specific experimental data for this compound is scarce, the expected charge transport mechanism would involve hole hopping between the Highest Occupied Molecular Orbitals (HOMO) of neighboring molecules. The energy level of the HOMO is a critical parameter, and for CBP, it is reported to be approximately -6.0 eV. sigmaaldrich.com The methyl groups in the 3-methyl derivative could slightly alter this value due to their electron-donating inductive effect.

Table 1: Representative Charge Transport Properties of the Parent Compound CBP Note: This data is for the parent compound 4,4'-Bis(carbazol-9-yl)biphenyl (CBP) and is provided for illustrative purposes, as specific data for the 3-methyl derivative is not readily available in the literature.

Property Value Source
Type of Semiconductor p-type (Hole Transport) sigmaaldrich.com
Hole Mobility (µh) ~2.0 x 10⁻³ cm²/V·s sigmaaldrich.com
HOMO Level -6.0 eV sigmaaldrich.com

Organic Photovoltaics (OPVs)

In organic photovoltaics, materials are designed to absorb light, generate excitons (bound electron-hole pairs), and efficiently separate these into free charges to produce an electrical current.

Active Layer Components

The active layer in an OPV is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. e3s-conferences.org Carbazole-based molecules, with their electron-rich nature, are often explored as donor materials. The parent compound, CBP, has been identified as a material that can be used as part of the active layer in OPV devices. sigmaaldrich.com

In this context, this compound would be expected to function as a donor or a hole-transporting component within the active layer. Its role would be to absorb photons and transport the resulting holes to the anode. The effectiveness of this process depends on the material's absorption spectrum and its HOMO energy level alignment with the acceptor's LUMO level. The methyl groups may slightly red-shift the absorption spectrum and raise the HOMO energy level, which could be beneficial for achieving a higher open-circuit voltage (Voc) in a solar cell. However, without specific experimental results, its performance in OPV active layers remains theoretical.

Interfacial Engineering with Self-Assembled Monolayers (SAMs)

Interfacial engineering is a critical strategy for enhancing the efficiency and stability of OPV devices by improving charge extraction and reducing recombination losses at the interfaces between the active layer and the electrodes. nih.gov This is often achieved by depositing an ultrathin layer of a specific molecule, sometimes a self-assembled monolayer (SAM), to modify the work function of the electrode and improve the energy level alignment. nih.gov

SAMs are highly ordered molecular layers that spontaneously form on a substrate. A key requirement for a molecule to form a SAM is the presence of a specific functional "headgroup" that can bind or anchor to the substrate surface (e.g., a phosphonic acid, carboxylic acid, or thiol group). nih.govnih.gov

The molecular structure of this compound lacks such an anchoring group. It is a relatively non-polar, symmetric molecule designed for its bulk electronic properties rather than surface modification. Therefore, it is not a suitable candidate for forming a self-assembled monolayer for interfacial engineering in OPVs. Research in this area focuses on carbazole derivatives that have been explicitly functionalized with anchoring groups, such as [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz), to serve as hole-extracting interlayers. nih.gov

Material Stability and Degradation Mechanisms

Intrinsic Stability Under Operational Conditions

The intrinsic stability of mCBP is a critical factor governing the operational lifetime of OLEDs. This stability is challenged by both illumination and electrical stress during device operation.

The high photon energy required for deep-blue emission in OLEDs can be a primary source of photochemical instability and rapid device degradation. researchgate.net Studies on OLEDs utilizing mCBP as a host material have indicated that the excited-state instability of mCBP is a significant contributor to luminance loss. researchgate.net The degradation of mCBP under illumination can lead to the formation of exciton (B1674681) quenchers and nonradiative carrier recombination centers, which adversely affect the device's efficiency and lifetime. researchgate.netmpg.de

In comparative studies, the choice of host material has been shown to be paramount for stable OLEDs. For instance, devices using an mCBP-CN host demonstrated significantly longer lifetimes (LT80 of 6 hours) compared to those with a DPEPO host (LT80 of 8 minutes), highlighting the superior stability of the mCBP derivative under operational conditions that include light emission. researchgate.net

To quantify the impact of host material on photostability, consider the following comparison of OLED device lifetimes with different host materials under similar operational conditions:

Host MaterialEmitterDevice Lifetime (LT50)Reference
mCBPIr(cb)3170 h acs.org
mCBP:DBFTrz (electroplex)Ir(CNpi)311.2 h researchgate.net
mCBP (single host)Ir(CNpi)32.8 h researchgate.net

This table illustrates the significant impact of the host system on the operational lifetime, which is closely linked to photostability.

Beyond photostability, the stability of mCBP under electrical stress is crucial for long-term device performance. The application of an electrical field can lead to the formation of charged species (polarons) and induce electrochemical reactions that degrade the material. The unbalanced charge transport characteristics of mCBP can exacerbate these degradation processes. acs.org

The electrochemical instability of radical cations and anions of mCBP is a key factor in the long-term degradation of OLEDs. researchgate.net This instability can lead to irreversible chemical changes in the mCBP molecule, resulting in the formation of defects that trap charge carriers and reduce device efficiency.

Cyclic voltammetry studies on related carbazole-biphenyl derivatives have been used to assess their electrochemical stability. For instance, a novel diarylmethylene-bridged derivative of 4,4'-(bis(9-carbazolyl))biphenyl (CBP), a similar host material, showed two irreversible oxidation potentials, indicating a degree of electrochemical instability under repeated cycling. nih.gov

Degradation Pathways

Understanding the specific chemical and physical processes that lead to the degradation of mCBP is essential for developing strategies to enhance its stability. Research has identified several key degradation pathways, including those induced by polarons and anion instability.

Polarons, or charge carriers coupled with a local lattice distortion, play a significant role in the degradation of organic semiconductor materials. In mCBP-based devices, the interaction between excitons and polarons can lead to energy transfer processes that result in the chemical dissociation of the mCBP molecule. This process, known as triplet-polaron annihilation, is a fundamental mechanism behind OLED degradation. researchgate.net

Studies have shown that the high polaron stability of host materials is crucial for achieving long device lifetimes. acs.org In devices where mCBP is used, the accumulation of degradation products at interfaces, particularly between the emission and electron transport layers, has been observed. This accumulation leads to an increase in device impedance and driving voltage over time. npl.co.uk

A primary degradation pathway for mCBP involves the instability of its anionic state. researchgate.net When an electron is injected into an mCBP molecule, it forms an mCBP anion. This anion is inherently unstable and can undergo further degradation, especially when it is in an excited state. This instability leads to the formation of defect states within the organic layer. researchgate.net

These defect states can act as luminescent quenchers, nonradiative recombination centers, or deep charge traps. mdpi.com The formation of these defects is a significant contributor to the observed decrease in luminance and efficiency of OLEDs over time. The accumulation of fixed charges associated with these defects has been quantified to be in the order of 6 × 10¹¹ cm⁻² at 50% luminance loss in certain systems. mdpi.com

Morphological Stability of Thin Films

The ability of mCBP to form and maintain a stable amorphous thin film is critical for the fabrication and longevity of OLEDs. Morphological instability, such as crystallization, can lead to device failure.

The morphological stability of an amorphous organic film is closely related to its glass transition temperature (Tg). nih.govbham.ac.uk A high Tg indicates that the material can withstand higher temperatures without transitioning to a crystalline or rubbery state, thus preserving the film's integrity. For CBP, a related compound, the Tg is reported to be 62°C, which is considered relatively low. nih.gov A diarylmethylene-bridged derivative of CBP, however, exhibited a significantly higher Tg of 173°C, which was attributed to the bridged structure and contributed to the formation of morphologically stable and uniform amorphous films. nih.govnih.gov

Thermal annealing is a common technique used to improve the morphology of thin films. However, the annealing temperature and duration can significantly impact the final film structure. researchgate.netchalcogen.ro For some organic semiconductor thin films, annealing at or above a critical temperature can improve solvent resistance and stabilize the morphology. mpg.de In situ thermal annealing has also been shown to reduce surface roughness and diminish structural defects in thin films. mdpi.com

The following table summarizes the thermal properties of CBP and a modified derivative, illustrating the impact of molecular structure on morphological stability:

CompoundGlass Transition Temperature (Tg)Decomposition Temperature (Td)Reference
4,4'-(bis(9-carbazolyl))biphenyl (CBP)62 °C- nih.gov
Diarylmethylene-bridged CBP (BCBP)173 °C412 °C nih.gov

Higher Tg and Td values are indicative of greater thermal and morphological stability.

Compound Names

AbbreviationFull Chemical Name
mCBP4,4'-Bis(3-methylcarbazol-9-yl)biphenyl
CBP4,4'-Bis(9-carbazol-9-yl)biphenyl
mCBP-CN3,3'-di(carbazol-9-yl)-5-cyano-1,1'-biphenyl
DPEPOBis[2-(diphenylphosphino)phenyl] ether oxide
DBFTrz2,8-bis(4-(1,2,4-triazol-1-yl)phenyl)dibenzo[b,d]furan
Ir(cb)3Tris(2-phenylpyridine)iridium(III)
Ir(CNpi)3Tris(1-phenylisoquinoline-C2,N)iridium(III)
BCBPDiarylmethylene-bridged 4,4'-(bis(9-carbazolyl))biphenyl

Glass Transition and Crystallization Tendencies

The stability of an amorphous organic thin film is closely linked to its glass transition temperature (T_g). The T_g is the temperature at which an amorphous solid transitions from a hard, glassy state to a more viscous, rubbery state. noctiluca.eu Below this temperature, molecular motion is significantly restricted, which helps to preserve the amorphous morphology and prevent crystallization. For OLED host materials, a high T_g is desirable to ensure the morphological stability of the thin film during device operation, where temperatures can rise due to electrical current. noctiluca.eu A T_g value above 100°C is often preferred for materials used in phosphorescent OLEDs. noctiluca.eu

The compound this compound (mCBP) is an isomer of the widely studied host material 4,4'-Bis(carbazol-9-yl)biphenyl (CBP). The structural difference—specifically the placement of the methyl groups and the meta-linkage to the biphenyl (B1667301) core in mCBP—imparts distinct thermal properties. ossila.com Research has identified the glass transition temperature of mCBP to be 92°C. While this is a relatively high value, strategies are often sought to increase it further to enhance device longevity.

In contrast, the parent isomer CBP is a crystalline material with a lower T_g of 62°C. researchgate.net In device applications, CBP is used in a metastable glassy state, but it exhibits a strong tendency to recrystallize back to its more thermodynamically stable crystalline state. researchgate.net This crystallization can create grain boundaries and defects in the thin film, leading to performance degradation. cambridge.org The introduction of methyl groups, as seen in the structure of mCBP, is a known strategy to disrupt molecular packing, inhibit crystallization, and promote amorphous behavior. researchgate.net Studies on various CBP derivatives have shown that methyl substitution can effectively produce amorphous materials, in contrast to the crystalline nature of the parent CBP compound. researchgate.net

CompoundGlass Transition Temperature (T_g)Typical State
This compound (mCBP)92°CAmorphous
4,4'-Bis(carbazol-9-yl)biphenyl (CBP)62°CCrystalline (used in amorphous state)

Strategies for Amorphous State Preservation

Preserving the amorphous, or glassy, state of organic semiconductor films is a primary challenge in ensuring the durability of organic electronic devices. Crystallization can lead to the formation of dark spots and a general decline in device performance. cambridge.org Several strategies are employed to enhance the morphological stability of host materials like mCBP.

Conclusion and Future Research Directions

Synthesis and Design Paradigms for Enhanced Performance

The synthesis of 4,4'-Bis(3-methylcarbazol-9-yl)biphenyl would likely follow established methodologies for the creation of CBP derivatives, such as the Ullmann condensation or Buchwald-Hartwig amination. These reactions typically involve the coupling of a dihalogenated biphenyl (B1667301) with the appropriate carbazole (B46965) derivative, in this case, 3-methylcarbazole. The key to optimizing the performance of the final compound lies in the precise control of the reaction conditions to ensure high purity and yield.

Future design paradigms for enhancing the performance of this and similar compounds could focus on several key areas:

Steric Hindrance and Molecular Geometry: The introduction of methyl groups at the 3-position of the carbazole units is expected to induce steric hindrance, which can influence the dihedral angle between the carbazole and biphenyl moieties. This "locking" of the molecular conformation can have a profound impact on the electronic properties, such as the triplet energy. Research on other methylated CBP derivatives has shown that controlling this angle is a viable strategy for tuning the material's properties for specific applications, like serving as a host material in blue organic light-emitting diodes (OLEDs). researchgate.net

Substitution Patterns: Further functionalization of the carbazole or biphenyl units with either electron-donating or electron-withdrawing groups could be explored. This approach, often referred to as a "push-pull" strategy, can be used to tailor the HOMO and LUMO energy levels, thereby optimizing charge injection and transport properties. For instance, the introduction of electron-withdrawing trifluoromethyl groups or electron-donating methoxy (B1213986) groups on the carbazole subunits of CBP derivatives has been shown to increase triplet energies and enhance glass transition temperatures. researchgate.net

Solubility and Morphological Stability: The methyl groups are also likely to enhance the solubility of the compound in organic solvents, which is advantageous for solution-based processing techniques. Furthermore, strategic molecular design can improve the morphological stability of the material in thin-film form, a crucial factor for the longevity and reliability of electronic devices. Modifications to the parent CBP structure have been shown to significantly increase the glass transition temperature (Tg), indicating improved thermal and morphological stability. lookchem.com

A comparative look at the synthesis of the parent compound, CBP, provides a useful reference.

Reaction TypeReactantsCatalyst/ReagentsConditionsYield
Ullmann Condensation4,4'-Diiodobiphenyl, CarbazoleCopper powder, Potassium carbonateReflux in 1,3-diisopropylbenzene (B165221) for 30 hours68.6%
Buchwald-Hartwig AminationDihalobiphenyl, CarbazolePotassium tert-butoxideHeated in a glass autoclave under argon at 130-140°C for 48 hours-

Advanced Characterization Techniques for Comprehensive Understanding

A thorough understanding of the structure-property relationships in this compound necessitates the use of a suite of advanced characterization techniques. These methods are crucial for elucidating the material's electronic structure, photophysical properties, and solid-state morphology.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the molecular structure and purity of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of the chemical bonds within the molecule.

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: Used to determine the optical bandgap, absorption, and emission characteristics of the material in both solution and thin-film form.

Electrochemical Analysis:

Cyclic Voltammetry (CV): Allows for the determination of the HOMO and LUMO energy levels, which are critical for assessing the charge injection and transport capabilities of the material.

Thermal Analysis:

Thermogravimetric Analysis (TGA): Measures the thermal stability of the compound by monitoring its weight loss as a function of temperature.

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting point (Tm), providing insights into the material's amorphous stability.

Structural and Morphological Characterization:

X-ray Diffraction (XRD): Provides information on the crystalline or amorphous nature of the material in the solid state.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): Used to investigate the surface morphology of thin films, which can significantly impact device performance.

The expected properties of this compound can be extrapolated from data on similar compounds.

PropertyExpected Value/CharacteristicSignificance
Triplet Energy (ET)Potentially higher than CBPCrucial for use as a host material in phosphorescent OLEDs.
Glass Transition Temperature (Tg)Higher than CBPIndicates enhanced morphological stability.
SolubilityImproved compared to CBPFacilitates solution-based device fabrication.
HOMO/LUMO LevelsTunable through further substitutionDetermines charge injection and transport properties.

Emerging Applications and Cross-Disciplinary Research Opportunities

The unique properties anticipated for this compound position it as a promising candidate for a range of emerging applications, fostering cross-disciplinary research.

Organic Light-Emitting Diodes (OLEDs): The primary application for CBP and its derivatives is as a host material in the emissive layer of OLEDs. sigmaaldrich.com The potentially high triplet energy of the methyl-substituted derivative would make it particularly suitable for blue phosphorescent OLEDs, which remain a significant challenge in the field. Its enhanced morphological stability could also contribute to longer device lifetimes.

Organic Photovoltaics (OPVs): Carbazole-based materials are known for their hole-transporting properties, making them relevant for use in the active layer of organic solar cells. sigmaaldrich.com The tunable electronic properties of this compound could be leveraged to optimize the energy level alignment within an OPV device, thereby improving its power conversion efficiency.

Organic Field-Effect Transistors (OFETs): The charge-transporting capabilities of this compound could also be harnessed in OFETs, the fundamental building blocks of organic circuits. sigmaaldrich.com Research into the thin-film morphology and molecular packing will be crucial for maximizing charge carrier mobility.

Perovskite Solar Cells: Carbazole derivatives are increasingly being explored as hole-transporting materials in perovskite solar cells, offering an alternative to the commonly used spiro-OMeTAD. The tailored properties of this compound could lead to more efficient and stable perovskite devices.

Sensors and Bioelectronics: The photophysical properties of carbazole-based compounds can be sensitive to their local environment, opening up possibilities for their use in chemical and biological sensors. Cross-disciplinary collaborations with biologists and chemists could lead to novel applications in bioelectronics and diagnostics.

Q & A

Q. Table 1: Key Photophysical Parameters

PropertySolution (CH₂Cl₂)Solid-State FilmMeasurement Technique
λ_abs (nm)319325UV-Vis Spectroscopy
λ_em (nm)400400–409PL Spectroscopy
Quantum Yield (Φ)0.490.60Integrating Sphere
Lifetime (τ, ns)8.212.5Time-Correlated SPCM

Q. Table 2: Device Optimization Parameters

ParameterOptimal RangeImpact on OLED Performance
Doping Concentration15–25%Maximizes exciton confinement
Annealing Temperature80–100°CReduces film roughness
Electron Transport LayerTPBi:Liq (1:1)Lowers operating voltage

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,4'-Bis(3-methylcarbazol-9-yl)biphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.